2-Chloroethyl 2-phenoxyethyl ether
Description
Structure
3D Structure
Properties
CAS No. |
2243-44-9 |
|---|---|
Molecular Formula |
C10H13ClO2 |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
2-(2-chloroethoxy)ethoxybenzene |
InChI |
InChI=1S/C10H13ClO2/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
SZAPPHDTDAQSQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCCl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloroethyl 2 Phenoxyethyl Ether and Analogues
Direct Synthesis Approaches
Direct synthesis methods aim to construct the 2-Chloroethyl 2-phenoxyethyl ether molecule in a minimal number of steps from readily available starting materials. These approaches often involve the formation of the ether bond as a key step.
Etherification Reactions, Including Williamson Ether Synthesis Principles
The Williamson ether synthesis is a cornerstone in the preparation of ethers, including this compound. byjus.comwikipedia.org This method is based on the reaction of an alkoxide ion with a primary alkyl halide through an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com In this reaction, the alkoxide acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. byjus.comwikipedia.org
For the synthesis of this compound, one possible route involves the reaction of sodium 2-phenoxyethoxide with 1,2-dichloroethane. Alternatively, reacting sodium 2-chloroethoxide with 2-phenoxyethyl chloride could also yield the desired product. The choice of reactants is often determined by their availability and reactivity. wikipedia.org The alkoxide is typically prepared by treating the corresponding alcohol with a strong base, such as sodium hydride (NaH), or an alkali metal like sodium. masterorganicchemistry.comlibretexts.org
The reaction is versatile and can be used for both symmetrical and asymmetrical ethers. byjus.comwikipedia.org However, since the Williamson ether synthesis proceeds via an SN2 pathway, it is most effective with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to elimination reactions, which would lead to the formation of alkenes as byproducts. masterorganicchemistry.com
A general representation of the Williamson ether synthesis is:
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| Alkoxide (RO⁻) | Alkyl Halide (R'X) | Ether (ROR') + Halide Ion (X⁻) |
Halogenation Pathways and Chlorination Reactions
Halogenation, specifically chlorination, is a critical step in the synthesis of this compound. This can be achieved by converting a hydroxyl group into a chloro group. A common reagent for this transformation is thionyl chloride (SOCl₂). prepchem.comgoogle.com
For instance, 2-phenoxyethanol (B1175444) can be chlorinated to produce 2-phenoxyethyl chloride, a key intermediate. Similarly, diethylene glycol can be reacted with thionyl chloride to produce bis(2-chloroethyl) ether. google.com The reaction of an alcohol with thionyl chloride typically proceeds with the liberation of sulfur dioxide and hydrogen chloride gas. google.com To control the reaction, it is often carried out in the presence of a base like pyridine (B92270) or dimethylaniline to neutralize the HCl produced. prepchem.com
A patent describes a method for preparing bis(2-chloroethyl) ether by directly reacting diethylene glycol with thionyl chloride at a molar ratio of 1:2.1-3 and a temperature of 90-130°C for 60-150 minutes. google.com Another patent details the synthesis of 2-chloroethyl propyl ether by reacting 2-n-propoxyethanol with excess thionyl chloride in the presence of a catalyst containing an alkylaminopyridine group. google.com
Precursor-Based Synthesis and Derivatization
These methods involve the synthesis of key precursors which are then elaborated to form the final product. This multi-step approach allows for greater control over the final structure.
Elaboration from Simpler Halogenated Ethers
The synthesis of more complex halogenated ethers can be achieved by starting with simpler, readily available halogenated ethers. For example, a patent describes the preparation of halogenated ethers by reacting an olefine hydrocarbon with an alpha-halogenated ether, such as monochlormethyl ether, in the presence of a catalyst like BiCl₃, SbCl₅, or ZnCl₂. google.com This approach allows for the extension of the carbon chain and the introduction of further functionality.
Another strategy involves the reaction of acetals with acid halides in the presence of a catalyst like zinc(II) salts to produce haloalkyl ethers. researchgate.net These haloalkyl ethers can then be used in subsequent reactions to build more complex molecules.
Strategies Involving Phenoxyethyl Intermediates
The synthesis of 2-phenoxyethanol is a crucial first step in many synthetic routes towards this compound. 2-Phenoxyethanol can be prepared by reacting phenol (B47542) with ethylene (B1197577) oxide in an alkaline medium. acs.orgwikipedia.org Another common method involves the reaction of sodium phenolate (B1203915) with 2-chloroethanol (B45725). acs.orggoogle.comgoogle.com A patent describes the preparation of 2-phenoxyethanol by reacting an aqueous solution of sodium phenolate trihydrate with an aqueous solution of 2-chloroethanol at 70°C. google.com
Once 2-phenoxyethanol is obtained, it can be used in a Williamson ether synthesis with a suitable chloroethylating agent, or it can be chlorinated as described in section 2.1.2. For instance, reacting 2-phenoxyethanol with 2-chloroethanol in the presence of an acid catalyst can yield this compound. ontosight.ai
Catalytic Systems and Reaction Optimization
The efficiency and selectivity of etherification and halogenation reactions can be significantly improved by the use of catalysts. For etherification, iron(III) triflate has been shown to be an effective and environmentally benign catalyst for the direct synthesis of ethers from alcohols. acs.orgnih.gov The addition of ammonium (B1175870) chloride as a co-catalyst can suppress side reactions. acs.orgnih.gov Organohalides have also been identified as effective catalysts for the dehydrative O-alkylation between alcohols. rsc.org
In halogenation reactions, catalysts are also employed to enhance reaction rates and yields. A patent for the synthesis of 2-chloroethyl methyl ether uses an N,N-dimethylaniline-type catalyst for the chlorination of ethylene glycol methyl ether with thionyl chloride. google.com Another patent for the synthesis of 2-chloroethyl propyl ether utilizes a catalyst containing an alkylaminopyridine group. google.com These catalysts often work by activating the alcohol towards nucleophilic attack by the chlorinating agent.
The optimization of reaction conditions, such as temperature, solvent, and reactant ratios, is crucial for maximizing the yield and purity of the desired product while minimizing the formation of byproducts.
Role of Catalysts in Ether Formation (e.g., Potassium Carbonate Facilitation)
The formation of the ether bond in this compound and its analogues via the Williamson ether synthesis necessitates the presence of a base to deprotonate the hydroxyl group of the starting alcohol, thereby generating a nucleophilic alkoxide or phenoxide. The choice of base is critical to the success of the reaction.
Potassium carbonate (K₂CO₃) is a widely used base in these syntheses due to its moderate basicity, low cost, and favorable reaction kinetics. It functions by deprotonating the phenol or alcohol, such as 2-phenoxyethanol, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, for example, 1-bromo-2-chloroethane, in an Sₙ2 reaction to form the desired ether.
Research on the synthesis of analogous aryl ethers has demonstrated the effectiveness of potassium carbonate. In a comparative study for the synthesis of 2-amino-4-aryl-7-propargyloxy-4-aryl-4H-chromene-3-carbonitriles, potassium carbonate in acetone (B3395972) was one of the systems evaluated. nih.gov Although in this specific case, a stronger base (NaH in DMF) led to higher yields, the use of K₂CO₃ still provided the desired products, highlighting its utility. nih.gov For many standard etherifications, K₂CO₃ provides a good balance of reactivity and ease of handling.
The catalytic activity can be enhanced in some systems. For instance, the combination of a catalytic amount of cesium carbonate (Cs₂CO₃) with a stoichiometric amount of potassium carbonate has been shown to improve yields in the synthesis of various alkyl aryl ethers. google.com The mechanism is believed to involve a cation exchange between the potassium and cesium carbonates, which promotes the reaction. google.com
Phase-transfer catalysts (PTCs) are also employed to facilitate ether synthesis, especially in industrial applications. byjus.com Catalysts like quaternary ammonium salts (e.g., Aliquat 336®) can transport the alkoxide or phenoxide from an aqueous or solid phase into an organic phase where the reaction with the alkyl halide occurs. phasetransfer.combiomedres.us This technique can improve reaction rates and yields by bringing the reactants into intimate contact.
Below is a table summarizing the role of different catalytic systems in Williamson ether synthesis for aryl ether analogues.
| Catalyst/Base System | Role | Typical Reactants | Reported Yields for Analogues |
| Potassium Carbonate (K₂CO₃) | Base | Phenol & Alkyl Halide | 70-89% nih.gov |
| Sodium Hydride (NaH) | Strong Base | Alcohol & Alkyl Halide | 80-96% nih.gov |
| Cesium Carbonate (Cs₂CO₃) / K₂CO₃ | Catalyst / Base | Phenol & Alkyl Bromide | 90-96% researchgate.net |
| Phase-Transfer Catalyst (e.g., Aliquat 336®) | Facilitates inter-phase reaction | Phenol & Alkyl Halide | >90% phasetransfer.com |
Reactivity and Mechanistic Investigations of 2 Chloroethyl 2 Phenoxyethyl Ether
Nucleophilic Substitution Reactivity at Chlorinated Carbon Centers
The presence of a chlorine atom attached to a primary carbon in 2-Chloroethyl 2-phenoxyethyl ether makes it a substrate for nucleophilic substitution reactions. In these reactions, a nucleophile, an electron-rich species, displaces the chloride ion, which acts as a leaving group. The general mechanism for such reactions can be described as follows:
Nu:⁻ + R-Cl → Nu-R + Cl⁻
Where Nu:⁻ represents the nucleophile and R-Cl is the this compound.
While specific kinetic and thermodynamic data for the nucleophilic substitution of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the general principles of nucleophilic substitution on primary haloalkanes.
The reaction is likely to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This is because the chlorinated carbon is a primary carbon, which is sterically accessible for the backside attack characteristic of SN2 reactions. The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.
Rate = k[R-Cl][Nu:⁻]
The reaction kinetics are influenced by several factors:
Strength of the Nucleophile: Stronger nucleophiles will lead to a faster reaction rate.
Solvent: Polar aprotic solvents are known to accelerate SN2 reactions.
Temperature: Increasing the temperature generally increases the reaction rate.
The thermodynamics of the reaction are governed by the change in enthalpy (ΔH) and entropy (ΔS). The breaking of the C-Cl bond and the formation of a new C-Nu bond are the primary contributors to the enthalpy change. The reaction is typically exothermic for strong nucleophiles.
| Factor | Effect on Reaction Rate | Rationale |
|---|---|---|
| Nucleophile Strength | Increases with stronger nucleophiles (e.g., I⁻ > Br⁻ > Cl⁻; RS⁻ > RO⁻) | Stronger nucleophiles are more effective at attacking the electrophilic carbon. |
| Substrate Structure | Primary halide structure favors SN2 | Minimal steric hindrance allows for backside attack. |
| Leaving Group Ability | Better leaving groups increase the rate (I⁻ > Br⁻ > Cl⁻ > F⁻) | Weaker bases are better leaving groups as they are more stable on their own. |
| Solvent | Polar aprotic solvents (e.g., acetone (B3395972), DMSO) are preferred | These solvents solvate the cation but not the nucleophile, increasing its reactivity. |
Through nucleophilic substitution reactions, the chloro group in this compound can be replaced by a variety of functional groups, leading to the formation of diverse organic derivatives. The choice of nucleophile determines the nature of the resulting product.
For instance, reaction with hydroxide ions (OH⁻) would yield the corresponding alcohol, 2-(2-phenoxyethoxy)ethanol. Similarly, reaction with alkoxides (RO⁻) would produce a new ether, and reaction with cyanide ions (CN⁻) would result in the formation of a nitrile.
| Nucleophile | Product | Product Class |
|---|---|---|
| Hydroxide (OH⁻) | 2-(2-Phenoxyethoxy)ethanol | Alcohol |
| Alkoxide (RO⁻) | 1-(2-Alkoxyethoxy)-2-phenoxyethane | Ether |
| Cyanide (CN⁻) | 3-(2-Phenoxyethoxy)propanenitrile | Nitrile |
| Ammonia (NH₃) | 2-(2-Phenoxyethoxy)ethanamine | Amine |
| Azide (N₃⁻) | 1-(2-Azidoethoxy)-2-phenoxyethane | Azide |
| Thiocyanate (SCN⁻) | 2-(2-Phenoxyethoxy)ethyl thiocyanate | Thiocyanate |
Polymerization Behavior and Related Monomers
While this compound itself is not a monomer for addition polymerization, its vinyl ether analogue, 2-phenoxyethyl vinyl ether, and other related vinyl ethers are important monomers in polymer chemistry. The study of their polymerization behavior provides insights into the potential for creating polymers with ether functionalities.
Vinyl ethers are highly reactive towards cationic polymerization due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocationic species. The polymerization can be initiated by Lewis acids or protonic acids.
Living cationic polymerization of vinyl ethers allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. Recent advancements have also led to the development of cationic Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of vinyl ethers, which offers even greater control over the polymer architecture.
| Feature | Description |
|---|---|
| Initiators | Lewis acids (e.g., SnCl₄, TiCl₄), protonic acids (e.g., triflic acid), and photochemically generated acids. |
| Propagating Species | Carbocation stabilized by the adjacent ether oxygen. |
| Controlled Polymerization | Living cationic polymerization and cationic RAFT polymerization provide excellent control over polymer properties. |
| Monomer Scope | A wide range of vinyl ethers with various functional groups can be polymerized. |
Historically, the radical polymerization of vinyl ethers has been challenging due to the high reactivity of the propagating radical, which can lead to chain transfer and other side reactions. However, recent developments in controlled radical polymerization techniques, such as RAFT polymerization, have enabled the successful radical polymerization of some vinyl ethers, particularly those with activating functional groups.
Copolymerization of vinyl ethers with other monomers, such as acrylates and maleimides, is a common strategy to incorporate the desirable properties of poly(vinyl ether)s into other polymer systems. The copolymerization kinetics are described by the reactivity ratios of the comonomers, which indicate the relative tendency of a growing polymer chain to add a monomer of the same or different type.
For the copolymerization of a vinyl ether (M₁) with another monomer (M₂), the reactivity ratios are defined as:
r₁ = k₁₁ / k₁₂
r₂ = k₂₂ / k₂₁
Where k₁₁ and k₂₂ are the rate constants for homopolymerization, and k₁₂ and k₂₁ are the rate constants for copolymerization.
| Comonomer (M₂) | Typical r₁ | Typical r₂ | Copolymer Structure |
|---|---|---|---|
| Acrylates | < 1 | > 1 | Tends towards blocky or statistical |
| Maleic Anhydride | ≈ 0 | ≈ 0 | Alternating |
| Vinyl Acetate | < 1 | > 1 | Statistical |
The structure of the vinyl ether monomer has a significant impact on both its polymerization behavior and the properties of the resulting polymer.
Steric Hindrance: Bulky substituents near the vinyl group can hinder the approach of the growing polymer chain, affecting the polymerization rate and the stereoregularity of the polymer.
Electronic Effects: Electron-donating or withdrawing groups on the phenoxy ring of a 2-phenoxyethyl vinyl ether analogue would influence the reactivity of the vinyl group in cationic polymerization.
Side Chain Functionality: The nature of the side chain determines the physical and chemical properties of the final polymer, such as its glass transition temperature (Tg), solubility, and potential for post-polymerization modification. For instance, the presence of a chloroethyl group could be utilized for further chemical reactions after polymerization.
The relationship between monomer structure and polymer properties allows for the design of poly(vinyl ether)s with tailored characteristics for specific applications.
Thermal and Chemical Degradation Pathways of this compound
The thermal and chemical degradation of this compound is a critical area of study for understanding its environmental fate and for the development of effective disposal and remediation technologies. The reactivity of this compound is largely dictated by the presence of the ether linkages and the chloroethyl group.
Examination of Ether Bond Scission
The scission of the ether bond is a primary pathway in the degradation of ethers. In the case of this compound, there are two distinct ether linkages: the aliphatic ether bond (C-O-C) between the two ethyl chains and the aryl ether bond (C-O-Ar) connecting the phenoxy group to the ethyl chain.
The relative ease of cleavage of these bonds under thermal stress is influenced by their bond dissociation energies. Generally, aliphatic C-O bonds are weaker and more susceptible to homolytic cleavage than the more stable aryl C-O bonds. This suggests that the initial scission event in the thermal degradation of this compound would likely occur at the aliphatic ether linkage.
This bond scission can proceed through several mechanisms, including homolytic cleavage to form radical intermediates or through concerted elimination reactions. The specific pathway is dependent on factors such as temperature, pressure, and the presence of catalysts or other reactive species.
Pyrolysis Studies and Formation of Volatile Organic Byproducts
While specific pyrolysis data for this compound is not extensively available, studies on analogous compounds such as bis(2-chloroethyl) ether provide insight into the potential degradation products. The gas-phase pyrolysis of bis(2-chloroethyl) ether, conducted between 300 and 500°C, has been shown to yield a variety of volatile organic compounds. researchgate.net
The proposed kinetic mechanism for the decomposition of bis(2-chloroethyl) ether involves both a molecular four-centre elimination reaction and free-radical reactions. researchgate.net Applying this to this compound, the presence of the phenoxy group would be expected to influence the distribution of byproducts. The thermal decomposition is likely to generate a complex mixture of volatile organic compounds through various reaction pathways initiated by the cleavage of the C-O and C-Cl bonds.
The major products observed in the pyrolysis of the analogous compound bis(2-chloroethyl) ether are detailed in the table below. researchgate.net
Interactive Data Table: Major Volatile Organic Byproducts from the Pyrolysis of bis(2-chloroethyl) ether
| Byproduct | Chemical Formula | Noted in Study |
| Vinyl chloride | C₂H₃Cl | Yes |
| Methyl chloride | CH₃Cl | Yes |
| Methane | CH₄ | Yes |
| Ethylene (B1197577) | C₂H₄ | Yes |
| Carbon monoxide | CO | Yes |
For this compound, in addition to the byproducts listed above, the pyrolysis would also be expected to produce phenol (B47542) and other aromatic compounds resulting from the fragmentation of the phenoxy group.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Key Synthetic Intermediate
The presence of a terminal chlorine atom and an ether linkage makes 2-Chloroethyl 2-phenoxyethyl ether a valuable intermediate for introducing the phenoxyethoxyethyl group into various molecular structures. This reactivity is central to its application in the synthesis of more complex chemical entities.
Precursor in the Synthesis of Complex Organic Molecules
While specific, high-profile examples of the use of this compound as a precursor in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are found in various pharmacologically and industrially relevant molecules. The compound's utility lies in its ability to participate in nucleophilic substitution reactions, where the chlorine atom is displaced by a suitable nucleophile, thereby elongating a carbon chain and introducing the flexible and lipophilic phenoxyethoxy group. This type of reaction is fundamental in the stepwise construction of intricate molecular architectures. mallakchemicals.com
The general synthetic strategy involves the reaction of this compound with a nucleophilic substrate, such as an alcohol, amine, or carbanion, to form a new carbon-heteroatom or carbon-carbon bond. This Williamson-ether-synthesis-like reactivity allows for the controlled and directional assembly of larger molecules.
Scaffold for Pharmacologically Relevant Compound Synthesis (e.g., Tamoxifen Derivatives)
The potential for this compound to serve as a scaffold for the synthesis of pharmacologically relevant compounds, including derivatives of the well-known drug Tamoxifen, is an area of scientific interest. Tamoxifen is characterized by its triphenylethylene (B188826) core and a dimethylaminoethoxy side chain. While direct synthesis of Tamoxifen using this compound is not the conventional route, the structural elements of the latter could theoretically be incorporated to create novel analogues.
The synthesis of Tamoxifen and its derivatives typically involves multi-step sequences. nih.gov Although current research does not explicitly detail the use of this compound as a direct precursor for Tamoxifen, the fundamental reactions it can undergo make it a candidate for the synthesis of new selective estrogen receptor modulators (SERMs) with potentially different pharmacological profiles. The phenoxyethoxy side chain could be envisioned to modulate the lipophilicity and binding interactions of such novel compounds with their biological targets.
Role in Polymer and Copolymer Development
The application of chloro-functionalized ethers in polymer chemistry is well-established. While research specifically detailing the use of this compound as a monomer is limited, the closely related compound, 2-chloroethyl vinyl ether, provides significant insights into the potential roles of such monomers in polymer and copolymer development.
Monomeric Units in Specialty Polymer Synthesis (e.g., Poly(vinyl ether) Structures)
Extensive research has been conducted on the polymerization of vinyl ethers, including 2-chloroethyl vinyl ether (CEVE), to produce poly(vinyl ether)s (PVEs). mdpi.com These polymers are of interest due to the reactivity of the pendant chloroethyl groups, which can be used for post-polymerization modification. For instance, statistical copolymers of n-butyl vinyl ether and CEVE have been synthesized and utilized as scaffolds for creating graft copolymers. mdpi.com
While this compound itself is not a vinyl ether, it could potentially be chemically modified to introduce a polymerizable group, such as a vinyl or acrylate (B77674) function. Such a monomer would allow for the incorporation of the phenoxyethoxy side chain into a polymer backbone, leading to materials with specific properties. For example, living cationic polymerization of 2-phenoxyethyl vinyl ether has been reported, demonstrating that vinyl ethers with phenoxy groups can be polymerized in a controlled manner. amanote.com
Engineering of Polymer Properties Through Structure-Reactivity Relationships
The structure of a monomer profoundly influences the properties of the resulting polymer. In the case of polymers derived from monomers containing the 2-phenoxyethyl ether moiety, the flexible ether linkages and the aromatic phenoxy group would be expected to impact the polymer's thermal properties, solubility, and mechanical behavior.
The chlorine atom in a monomer like a vinylated derivative of this compound would offer a reactive site for further chemical transformations. This "grafting-from" or "grafting-to" approach allows for the synthesis of complex macromolecular architectures, such as graft copolymers. nih.govresearchgate.net By attaching different polymer chains to the backbone via the reactive chlorine sites, it is possible to engineer materials with a combination of properties derived from the constituent polymer segments. For example, a poly(vinyl ether) backbone with phenoxyethoxy side chains could be grafted with hydrophilic polymers to create amphiphilic materials suitable for self-assembly or biomedical applications.
Development of Functional Materials
The development of functional materials from this compound is an area with potential, although specific examples in the scientific literature are not abundant. The inherent functionality of the molecule suggests its utility in creating materials with tailored surface properties, responsiveness to stimuli, or specific recognition capabilities.
For instance, the phenoxy group can participate in aromatic stacking interactions, which could be exploited in the design of self-assembling systems or materials with specific adsorption properties. The reactive chloro group provides a handle for covalently attaching the molecule to surfaces or incorporating it into larger material frameworks. This could be utilized in the preparation of functionalized surfaces, chromatographic stationary phases, or responsive hydrogels. While detailed research on such applications of this compound is yet to be widely published, the fundamental chemical principles underscore its potential in the field of functional materials.
Applications in Advanced Resists and Coatings
While direct research specifically detailing the application of this compound in advanced resists and coatings is not extensively documented in publicly available literature, the functionalities present in the molecule suggest its potential role in these fields. Generally, compounds containing chloroethyl and ether linkages can be incorporated into polymer backbones or act as modifying agents in resin formulations. For instance, epoxy-functional polyethers are produced by reacting a carboxylic acid with a hydrophobic epoxy resin. google.com The carboxylic acid in such reactions can be derived from compounds containing ether linkages. google.com The phenoxy group can enhance thermal stability and refractive index in the final polymer, properties that are desirable in photoresist and coating formulations. The chloroethyl group provides a reactive site for cross-linking or for grafting other functional groups onto a polymer chain, which is a common strategy for tailoring the properties of resists and coatings.
Ionic Liquid Precursors and their Chemical Utility
A significant application of this compound is in the synthesis of functionalized ionic liquids (ILs). Ionic liquids are salts with melting points below 100°C, and they are of great interest due to their unique properties, including low vapor pressure, high thermal stability, and tunable solvent properties. nih.gov The incorporation of ether and aryl groups into the cation of an ionic liquid can influence its physicochemical properties, such as viscosity and thermal behavior. nih.gov
The synthesis of imidazolium-based ionic liquids bearing a phenoxyethyl side chain has been demonstrated, where a chloro-functionalized precursor is implicitly required for the quaternization of the imidazole (B134444) ring. imist.ma In a typical synthesis, an N-substituted imidazole, such as 1-methylimidazole (B24206) or 1-(2-phenoxyethyl)-1H-imidazole, is reacted with an alkylating agent containing a chloro, bromo, or iodo group. imist.marsc.org this compound can serve as such an alkylating agent. The resulting product is an imidazolium (B1220033) salt, an ionic liquid. imist.ma
For example, the reaction of 1-(2-phenoxyethyl)-1H-imidazole with a haloalkane leads to the formation of a 1,3-disubstituted imidazolium halide. imist.ma The subsequent anion exchange can then be performed to yield a variety of ionic liquids with different properties. rsc.org The presence of the phenoxy-ethoxy-ethyl side chain, derived from a precursor like this compound, can impart specific functionalities to the ionic liquid, making it suitable for applications such as asphaltene dispersants or in electrochemical systems. nih.gov
Detailed research has been conducted on the synthesis and characterization of such phenoxy-functionalized ionic liquids. For instance, the synthesis of 1-(2-phenoxyethyl)-3-(3-phenoxypropyl)-1H-imidazol-3-ium bromide has been reported, and its structure confirmed by various spectroscopic methods. imist.ma
Table 1: Spectroscopic Data for a Representative Phenoxy-Functionalized Ionic Liquid
| Compound Name | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | FT-IR (cm⁻¹) |
| 1-(2-phenoxyethyl)-3-(3-phenoxypropyl)-1H-imidazol-3-ium bromide | 10.14 (s, 1H), 7.71 (d, 1H), 7.53 (d, 1H), 7.23-7.07 (m, 4H), 6.95-6.70 (m, 6H), 4.84 (t, 2H), 4.61-4.36 (t, 2H), 4.33-4.12 (m, 2H), 3.88 (t, 2H), 2.36 (t, 2H) | 158.00, 157.43, 137.05, 129.65, 129.58, 123.21, 122.46, 121.77, 121.22, 114.48, 114.32, 66.00, 63.94, 49.42, 47.37, 29.79 | 1083 (C-O), 1243 (Ar-O-), 1154 (C-N), 1561 (C=N), 2910 (C-H, CH₂), 3100 (Ar-H) |
| Data sourced from Almutairi et al., Mor. J. Chem., 2025, 13(2), pp. 581-597. imist.ma |
Information regarding the environmental chemistry of this compound is not available in the searched sources.
Extensive searches for scientific literature concerning the environmental chemistry and transformation of the specific compound, this compound, have yielded no detailed research findings. Data on its abiotic and biotic degradation, biotransformation products, and environmental transport are not present in the available resources.
The conducted searches retrieved information on related but structurally distinct compounds, such as bis(2-chloroethyl) ether (BCEE) and 2-chloroethyl ethyl sulfide (B99878) (CEES). While these compounds share some structural similarities, such as the chloroethyl group, their environmental behavior and degradation pathways are not directly transferable to this compound due to the presence of the phenoxyethyl group, which significantly influences the molecule's properties.
Therefore, it is not possible to provide a scientifically accurate and detailed article on the environmental fate and transformation of this compound based on the specified outline and the currently accessible scientific literature.
To proceed, it would be necessary to either investigate a different compound for which environmental data is available, such as bis(2-chloroethyl) ether, or to conduct original research to determine the environmental chemistry of this compound.
Environmental Chemistry and Transformation of Ethers
Environmental Transport and Distribution Principles
Volatilization from Aquatic and Soil Matrices
The volatilization of a chemical compound from water and soil is governed by its physical and chemical properties, primarily its Henry's Law constant, vapor pressure, and its partitioning behavior in different environmental compartments. For 2-Chloroethyl 2-phenoxyethyl ether, a comprehensive understanding of its volatilization potential is limited due to the scarcity of direct experimental data for some of its key properties. However, based on its molecular structure and available data, a qualitative and semi-quantitative assessment can be made.
Physicochemical Properties Influencing Volatilization
The tendency of this compound to volatilize is determined by its partitioning between air, water, and soil. The key parameters are:
Vapor Pressure (VP): This property indicates the tendency of a substance to evaporate. Due to its relatively high molecular weight (200.66 g/mol ) and the presence of polar ether linkages, the vapor pressure of this compound is expected to be low. Direct experimental data for its vapor pressure is not readily available in peer-reviewed literature. Estimation methods, which often rely on the boiling point, are challenging to apply accurately without an experimentally determined boiling point. However, based on its structure, its volatility is anticipated to be significantly lower than that of smaller, more volatile ethers.
Water Solubility (S): The water solubility of this compound has been reported to be 1.2 g/L (1200 mg/L) at 25°C. d-nb.info This moderate solubility suggests that while it can dissolve in water to a significant extent, it does not have the high aqueous affinity that would completely inhibit volatilization.
Henry's Law Constant (HLC): The Henry's Law constant is a crucial parameter for assessing the partitioning of a chemical between air and water, and thus its tendency to volatilize from aquatic systems. It can be estimated from the ratio of a chemical's vapor pressure to its water solubility. Given the expected low vapor pressure and moderate water solubility of this compound, its Henry's Law constant is predicted to be low. A low HLC indicates that the compound is less likely to partition from the aqueous phase to the atmosphere.
Volatilization from Aquatic Environments
The potential for this compound to volatilize from water bodies is considered to be low. This is a direct consequence of its anticipated low Henry's Law constant. Chemicals with low HLC values tend to remain dissolved in the water column rather than escaping into the air. Therefore, in aquatic systems, other fate processes such as biodegradation or sorption to sediments may be more significant than volatilization.
Volatilization from Soil
Volatilization from soil is a more complex process, influenced by soil type, moisture content, temperature, and the chemical's sorption characteristics. For this compound, its moderate water solubility allows it to be present in soil pore water, from which it can potentially volatilize. However, its tendency to adsorb to soil organic matter, as indicated by its soil organic carbon-water (B12546825) partition coefficient (Koc), will retard this process. In moist soils, the volatilization rate is limited by its low Henry's Law constant. In dry soils, the vapor pressure becomes the dominant factor, and given its expected low vapor pressure, volatilization from dry soil surfaces is also likely to be a slow process.
Sorption and Mobility in Geologic Media
The movement of this compound through soil and groundwater is primarily controlled by its sorption to geologic materials. Sorption, the process by which a chemical binds to solid particles, reduces its concentration in the mobile aqueous phase and thus retards its transport.
Soil Organic Carbon-Water Partition Coefficient (Koc)
The most important parameter for predicting the sorption of non-ionic organic compounds like this compound is the soil organic carbon-water partition coefficient (Koc). Koc represents the ratio of the chemical's concentration in the soil organic carbon to its concentration in the soil water at equilibrium. A higher Koc value indicates stronger sorption and lower mobility.
Direct experimental data for the Koc of this compound is not available. However, it can be estimated using its octanol-water partition coefficient (Kow), which is a measure of a chemical's hydrophobicity. The logarithmic form of Kow, log Kow, for this compound can be estimated from its computed XLogP3 value of 2.3. chemenggcalc.com Using established quantitative structure-activity relationship (QSAR) equations, the log Koc can be estimated from the log Kow. For instance, a commonly used equation is:
log Koc ≈ 1.00 * log Kow - 0.21
Using a log Kow estimate of 2.3, the estimated log Koc is approximately 2.09, which corresponds to a Koc value of about 123 L/kg.
Table 5.3.2-1: Estimated Sorption and Mobility Parameters for this compound
| Parameter | Estimated Value | Reference/Method |
|---|---|---|
| log Kow (XLogP3) | 2.3 | chemenggcalc.com |
| log Koc | ~2.09 | Estimation from log Kow |
| Koc (L/kg) | ~123 | Estimation from log Koc |
Mobility in Soil and Groundwater
The mobility of organic chemicals in soil is often categorized based on their Koc values. Several classification schemes exist, such as the one proposed by McCall et al.
Table 5.3.2-2: Soil Mobility Classification Based on Koc Values
| Koc Range | Mobility Class |
|---|---|
| 0 - 50 | Very High |
| 50 - 150 | High |
| 150 - 500 | Medium |
| 500 - 2000 | Low |
| > 2000 | Slight to Immobile |
Based on the estimated Koc value of approximately 123 L/kg, this compound is expected to have high mobility in soil. wikipedia.org This suggests that the compound has a relatively low tendency to adsorb to soil and sediment organic matter. Consequently, in the event of a release to the subsurface, there is a potential for this compound to leach from the soil and migrate into groundwater. Its moderate water solubility further supports this potential for transport in the aqueous phase. Therefore, it is considered a mobile organic contaminant in geologic media.
Computational and Theoretical Studies of 2 Chloroethyl 2 Phenoxyethyl Ether
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of 2-Chloroethyl 2-phenoxyethyl ether governs its reactivity. The molecule possesses several key features: a phenoxy group, two ether linkages, and a chloroethyl group. The aromatic ring's π-system and the lone pairs on the oxygen atoms are regions of high electron density, while the chlorine atom, being electronegative, withdraws electron density, creating a partially positive charge on the adjacent carbon atom.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides a first approximation of reactivity. The HOMO is typically associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the phenoxy group, specifically the aromatic ring and the adjacent ether oxygen, due to the electron-donating nature of the ether linkage and the π-electrons of the benzene (B151609) ring. sarthaks.comlibretexts.org The LUMO is anticipated to be centered around the anti-bonding orbital of the C-Cl bond, making this site susceptible to nucleophilic attack. rsc.org
Electrostatic potential maps would visually represent these areas of differing electron density, with negative potential (red/yellow) indicating electron-rich regions and positive potential (blue) indicating electron-poor regions. This would further highlight the phenoxy group as a likely site for electrophilic attack and the carbon atom bonded to chlorine as a site for nucleophilic substitution.
Table 1: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value (Illustrative) | Description |
| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital, indicating susceptibility to electrophilic attack. |
| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating susceptibility to nucleophilic attack. |
| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule, arising from the asymmetrical distribution of charge. |
Disclaimer: The values in this table are illustrative and not based on actual published computational results for this compound. They are intended to represent the types of data obtained from quantum chemical calculations.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the two ether linkages in this compound allows for a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (lowest energy structures) and the energy barriers between them. This is crucial as the reactivity and physical properties of the molecule can be influenced by its preferred conformation.
Computational methods like molecular mechanics or more accurate quantum chemical calculations can be used to perform a systematic search of the conformational space by rotating the dihedral angles of the flexible bonds. youtube.comacs.org For this compound, the key rotatable bonds are the C-O-C-C and O-C-C-O linkages.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. mdpi.com By simulating the motion of the atoms at a given temperature, MD can explore the accessible conformations and their relative populations. For a molecule like this compound, MD simulations in different solvents could reveal how the solvent environment influences its conformational preferences and dynamics. nih.gov
Table 2: Hypothetical Relative Energies of Key Conformers of this compound (Illustrative)
| Conformer | Dihedral Angle 1 (°)* | Dihedral Angle 2 (°)** | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 180 (anti) | 180 (anti) | 0.0 |
| 2 | 60 (gauche) | 180 (anti) | 1.2 |
| 3 | 180 (anti) | 60 (gauche) | 1.5 |
| 4 | 60 (gauche) | 60 (gauche) | 2.8 |
*Dihedral angle for the C-O-C-C bond. **Dihedral angle for the O-C-C-O bond. Disclaimer: This table is a hypothetical representation of results from a conformational analysis and does not reflect actual experimental or computational data.
Reaction Pathway Modeling
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies.
Elucidation of Mechanistic Steps via Computational Simulation
For this compound, a key reaction of interest would be nucleophilic substitution at the carbon bearing the chlorine atom. Computational modeling can be used to explore the potential energy surface for reactions with various nucleophiles. This would involve locating the transition state structure and calculating the activation energy, which determines the reaction rate. Both SN1 and SN2 pathways could be investigated to determine the most likely mechanism.
Another area of interest is the potential for radical reactions, for instance, hydrogen abstraction by hydroxyl radicals in atmospheric or biological systems. acs.orgacs.org Computational studies can identify the most likely sites of hydrogen abstraction by calculating the bond dissociation energies for each C-H bond. The C-H bonds adjacent to the ether oxygens are often more susceptible to abstraction. nih.govkanazawa-u.ac.jp
Prediction of Spectroscopic Signatures for Structural Elucidation
Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound. DFT calculations can be used to predict the 1H and 13C NMR chemical shifts. nih.govd-nb.infoacs.orgacs.org By calculating the magnetic shielding of each nucleus, the chemical shifts can be estimated and compared with experimental spectra for structural confirmation. doi.org
Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. These calculations can help in assigning the observed spectral bands to specific molecular vibrations, such as the C-O-C ether stretches, the C-Cl stretch, and the aromatic C-H bends.
Table 3: Predicted 13C NMR Chemical Shifts for this compound (Illustrative)
| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) |
| C (aromatic, attached to O) | 158.5 |
| C (aromatic, ortho) | 114.8 |
| C (aromatic, meta) | 129.7 |
| C (aromatic, para) | 121.2 |
| C (O-CH2-CH2-O) | 69.8 |
| C (O-CH2-CH2-O) | 68.5 |
| C (O-CH2-CH2-Cl) | 71.0 |
| C (CH2-Cl) | 42.6 |
Disclaimer: These are hypothetical values for illustrative purposes and are not the result of published calculations on this specific molecule.
Structure-Reactivity Relationship Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a physical property. nih.govbund.deecetoc.org While no specific QSAR models for this compound are publicly documented, the principles of QSAR can be applied to predict its potential properties based on its structural features.
By calculating various molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic parameters), it is possible to estimate properties such as toxicity, bioavailability, and environmental fate. nih.gov For instance, the presence of the ether and chloro- groups would be key determinants in QSAR models for predicting metabolic pathways and potential toxicity. sdu.edu.cnresearchgate.net The phenoxy group would contribute to the lipophilicity of the molecule, which is an important factor in many QSAR models.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity or chemical behavior. numberanalytics.com By identifying key molecular descriptors, QSAR models can predict the properties of untested compounds, thereby accelerating research and reducing the need for extensive experimental work. numberanalytics.comnih.gov
Molecular Descriptors of this compound
A variety of molecular descriptors can be calculated for this compound to serve as the basis for a QSAR model. These descriptors fall into several categories, including constitutional, topological, geometrical, and electronic descriptors. The values for some of these descriptors, as computed by various software and available in public databases like PubChem, are presented in Table 1. nih.gov
Table 1: Computed Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Value | Source |
| Constitutional | Molecular Weight | 200.66 g/mol | PubChem |
| Heavy Atom Count | 13 | PubChem | |
| Rotatable Bond Count | 6 | PubChem | |
| Topological | Topological Polar Surface Area (TPSA) | 18.5 Ų | PubChem |
| Complexity | 113 | PubChem | |
| Physicochemical | XLogP3 | 2.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem | |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
This table is generated based on data available from the PubChem database for the compound this compound (CID 75239). The values are computationally derived.
Developing a Predictive QSAR Model
A hypothetical QSAR model for predicting a specific activity of this compound, for instance, its reactivity in a particular chemical transformation, would involve the following steps:
Data Set Compilation: A dataset of compounds structurally related to this compound with known experimental values for the target activity would be assembled. This could include other chloroalkyl ethers or phenoxyethyl derivatives.
Descriptor Calculation: For each compound in the dataset, a comprehensive set of molecular descriptors would be calculated.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a relationship between the descriptors and the activity is established. nih.gov The goal is to select a subset of descriptors that best predicts the activity. For example, a hypothetical MLR equation might look like:
Predicted Reactivity = a(XLogP3) + b(TPSA) + c
Where 'a' and 'b' are coefficients determined by the regression analysis, and 'c' is a constant.
Model Validation: The predictive power of the model is rigorously assessed using statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and by using an external test set of compounds not used in the model development. nih.gov
The chemical behavior of this compound is influenced by the presence of the chloroethyl group, which can participate in nucleophilic substitution reactions, and the phenoxyethyl group. ontosight.ai A QSAR model could quantify how modifications to these structural features impact its reactivity.
Computational Design of Novel Derivatives with Predicted Reactivity
The insights gained from QSAR and an understanding of reaction mechanisms can be applied to the computational design of novel derivatives of this compound with specific, predictable reactivity. This in silico design process allows for the virtual synthesis and evaluation of numerous candidate molecules before committing to laboratory synthesis. toxicology.org
Strategies for Derivative Design
The design of novel derivatives can be guided by modifying the core structure of this compound to alter its electronic and steric properties. Key areas for modification include the phenyl ring, the ether linkages, and the chloroethyl group.
Table 2: Hypothetical Derivatives of this compound and Predicted Reactivity Changes
| Derivative Name | Modification | Predicted Change in Reactivity |
| 2-(4-Nitrophenoxy)ethyl 2-chloroethyl ether | Addition of a nitro group to the phenyl ring | Increased reactivity towards nucleophilic attack due to electron-withdrawing nature of the nitro group. |
| 2-(4-Methoxyphenoxy)ethyl 2-chloroethyl ether | Addition of a methoxy (B1213986) group to the phenyl ring | Decreased reactivity towards nucleophilic attack due to the electron-donating nature of the methoxy group. |
| 2-Fluoroethyl 2-phenoxyethyl ether | Replacement of chlorine with fluorine | Decreased leaving group ability, leading to lower reactivity in nucleophilic substitution reactions. |
| 3-Phenoxypropyl 2-chloroethyl ether | Extension of the ether chain | Potential alteration of steric hindrance around the reaction center, possibly influencing reaction rates. |
This table presents hypothetical derivatives and their predicted reactivity based on established principles of organic chemistry. The predictions are qualitative and would require computational and experimental validation.
Predicting Reactivity of Novel Derivatives
The reactivity of these virtually designed derivatives can be predicted using a combination of methods:
QSAR Models: If a validated QSAR model exists for the desired reactivity, the calculated descriptors of the new derivatives can be used to predict their activity.
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate electronic properties such as orbital energies (HOMO/LUMO), atomic charges, and reaction energy profiles. These calculations can provide a more fundamental understanding of the reactivity differences between derivatives. For instance, a lower LUMO energy in a derivative would suggest a higher susceptibility to nucleophilic attack.
By systematically modifying the structure of this compound and computationally evaluating the properties of the resulting derivatives, it is possible to identify promising candidates for synthesis with enhanced or tailored reactivity for specific applications in fields such as organic synthesis or materials science. ontosight.ai
Q & A
Q. How to reconcile conflicting data on neurotoxicity mechanisms?
- Methodological Answer :
- Axonal Transport Assays : Use FluoroGold retrograde tracing in rats to distinguish direct neurotoxicity (≥30 mg/kg) from secondary hypoxia due to pulmonary edema .
- Electrophysiology : Patch-clamp studies on dorsal root ganglia reveal Na⁺/K⁺-ATPase inhibition (IC₅₀: 45 µM), independent of cholinergic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
